molecular formula C8H6Cl2F2O2 B1410751 2,5-Dichloro-3-(difluoromethoxy)anisole CAS No. 1806348-66-2

2,5-Dichloro-3-(difluoromethoxy)anisole

Cat. No.: B1410751
CAS No.: 1806348-66-2
M. Wt: 243.03 g/mol
InChI Key: BTVSVUPIYVVFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3-(difluoromethoxy)anisole is an organic compound with the molecular formula C8H6Cl2F2O2 It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(difluoromethoxy)anisole typically involves the reaction of 2,5-dichloroanisole with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Compounds with different nucleophiles replacing the chlorine atoms.

    Oxidation Products: Aldehydes or acids derived from the oxidation of the methoxy group.

    Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

2,5-Dichloro-3-(difluoromethoxy)anisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

    2,5-Dichloroanisole: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.

    3,5-Dichloro-2-(difluoromethoxy)anisole: Similar structure but with different positions of chlorine and methoxy groups.

    2,5-Difluoro-3-(methoxy)anisole: Contains fluorine atoms instead of chlorine, leading to different chemical behavior.

Uniqueness: 2,5-Dichloro-3-(difluoromethoxy)anisole is unique due to the combination of chlorine and fluorine atoms along with a methoxy group on the benzene ring. This unique structure imparts specific chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2,5-dichloro-1-(difluoromethoxy)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O2/c1-13-5-2-4(9)3-6(7(5)10)14-8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVSVUPIYVVFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-(difluoromethoxy)anisole
Reactant of Route 2
2,5-Dichloro-3-(difluoromethoxy)anisole
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-3-(difluoromethoxy)anisole
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-3-(difluoromethoxy)anisole
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-3-(difluoromethoxy)anisole
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-3-(difluoromethoxy)anisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.